![molecular formula C24H17N7O3 B3005764 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1019098-23-7](/img/structure/B3005764.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Anticancer Research
Compounds with benzofuran moieties have shown significant cell growth inhibitory effects in various types of cancer cells . The compound could potentially be studied for its anticancer properties across different cancer cell lines.
Antiviral Studies
Similar compounds have exhibited substantial antiviral activity . Research could explore the efficacy of this compound against various viral infections.
Neurotoxicity Studies
Derivatives of pyrazoline have been studied for their neurotoxic potentials . This compound could be investigated for its effects on neurological parameters such as enzyme activity and behavior.
Synthetic Chemistry
The synthesis of related compounds has been documented with high yield and operational simplicity . The compound could be used in synthetic chemistry research to develop new synthetic methods or improve existing ones.
Enzyme Inhibition
Imidazole-containing compounds have been studied for their therapeutic potential, including enzyme inhibition . This compound might be researched for its ability to inhibit specific enzymes relevant to disease processes.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated significant potential as anticancer agents . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This could lead to the disruption of cellular processes, such as cell division, and ultimately result in cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential anticancer activity, it may affect pathways related to cell cycle regulation, apoptosis, and dna repair .
Pharmacokinetics
Similar compounds have been reported to exhibit improved pharmacokinetic profiles , suggesting that this compound may also have favorable ADME properties.
Result of Action
Based on the potential anticancer activity of similar compounds, it may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N7O3/c1-14-11-20(26-23(33)19-12-15-7-5-6-10-18(15)34-19)31(29-14)24-27-21-17(22(32)28-24)13-25-30(21)16-8-3-2-4-9-16/h2-13H,1H3,(H,26,33)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRKTPAHZNDBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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